2-Amino-5-chloroisonicotinonitrile
CAS No.: 1393106-21-2
Cat. No.: VC2593603
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1393106-21-2 |
---|---|
Molecular Formula | C6H4ClN3 |
Molecular Weight | 153.57 g/mol |
IUPAC Name | 2-amino-5-chloropyridine-4-carbonitrile |
Standard InChI | InChI=1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) |
Standard InChI Key | SUEHUBXXIPWXHI-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN=C1N)Cl)C#N |
Canonical SMILES | C1=C(C(=CN=C1N)Cl)C#N |
Introduction
Chemical Structure and Properties
2-Amino-5-chloroisonicotinonitrile (CAS: 1393106-21-2) is a pyridine derivative with the molecular formula C₆H₄ClN₃. It features an amino group at position 2, a chlorine atom at position 5, and a nitrile group at position 4 of the pyridine ring structure.
Physical and Chemical Identifiers
The compound possesses several important chemical identifiers that help distinguish it in scientific literature and databases:
Property | Value |
---|---|
IUPAC Name | 2-amino-5-chloropyridine-4-carbonitrile |
Molecular Formula | C₆H₄ClN₃ |
Molecular Weight | 153.57 g/mol |
CAS Number | 1393106-21-2 |
Appearance | Crystalline solid |
Structural Characteristics
The structure of 2-Amino-5-chloroisonicotinonitrile includes three key functional groups:
-
An amino (-NH₂) group at position 2
-
A chlorine atom at position 5
-
A nitrile (-CN) group at position 4
This specific arrangement of functional groups contributes to its chemical reactivity and biological properties. The amino group serves as a hydrogen bond donor, while the nitrile group acts as a hydrogen bond acceptor, enabling diverse interactions with biological targets.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-Amino-5-chloroisonicotinonitrile and related compounds. While the search results don't provide a direct synthesis method for this specific compound, relevant synthetic routes for structurally similar compounds can be adapted.
Biological Activity
2-Amino-5-chloroisonicotinonitrile exhibits several notable biological activities that make it interesting for pharmaceutical research.
Antimicrobial Properties
Research indicates that 2-Amino-5-chloroisonicotinonitrile possesses antimicrobial activity against various bacterial strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
Mechanism of Action
The antimicrobial mechanism of 2-Amino-5-chloroisonicotinonitrile appears to be related to protein synthesis inhibition. Compounds with similar structural features are known to:
-
Bind to bacterial ribosomes
-
Inhibit protein synthesis by promoting mistranslation
-
Eliminate proofreading mechanisms in bacterial cells
This mechanism parallels that of aminoglycoside antibiotics, though through a distinct molecular structure.
Cytotoxic Effects
Some research suggests that 2-Amino-5-chloroisonicotinonitrile and related compounds may exhibit cytotoxic properties against cancer cell lines. The compound's ability to interact with specific cellular targets may contribute to potential anticancer applications, though more research is needed in this area .
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of 2-Amino-5-chloroisonicotinonitrile is essential for evaluating its potential as a therapeutic agent.
Absorption and Distribution
2-Amino-5-chloroisonicotinonitrile demonstrates favorable pharmacokinetic characteristics:
Property | Observation |
---|---|
Gastrointestinal Absorption | High |
Blood-Brain Barrier Permeability | Present |
Cellular Distribution | Widespread |
These properties enhance its potential therapeutic applications, particularly for targeting conditions affecting the central nervous system.
Metabolism and Excretion
The compound interacts with several metabolic pathways and enzymes:
-
It may be metabolized by nitrilases to produce 2-chloroisonicotinic acid
-
This metabolite can participate in various biochemical reactions
-
The compound undergoes various transformations including nucleophilic substitutions and oxidation reactions
Chemical Reactions and Reactivity
The functional groups present in 2-Amino-5-chloroisonicotinonitrile enable it to participate in various chemical reactions.
Nucleophilic Substitution Reactions
The chlorine atom at position 5 can be replaced by other nucleophiles:
-
Reaction with amines or thiols under appropriate conditions
-
Substitution with azide groups to form corresponding azido derivatives
-
Replacement with other heteroatoms to create diverse analogues
Reactions Involving the Nitrile Group
The nitrile functional group can undergo several transformations:
-
Reduction to form corresponding amines
-
Hydrolysis to form amides or carboxylic acids
-
Participation in cycloaddition reactions to form heterocyclic structures
Amino Group Reactivity
The amino group at position 2 can participate in:
-
Oxidation reactions to form nitro or nitroso derivatives
-
Diazotization followed by various coupling reactions
-
Formation of amide derivatives
Research Applications
2-Amino-5-chloroisonicotinonitrile has found applications in various research areas.
Drug Development
The compound serves as an important building block in medicinal chemistry:
-
As a precursor for more complex pharmaceutical compounds
-
In the development of novel antimicrobial agents
For example, it has been used as a key intermediate in the synthesis of compounds with activity against the BTB domain of BCL6, which has implications for cancer treatment .
Synthetic Chemistry Applications
In organic synthesis, 2-Amino-5-chloroisonicotinonitrile serves as a versatile building block:
-
For the creation of more complex heterocyclic systems
-
In the synthesis of compounds with diverse biological activities
-
As a substrate for transition metal-catalyzed coupling reactions
Comparison with Structural Analogues
2-Amino-5-chloroisonicotinonitrile belongs to a family of related compounds with varying substitution patterns and biological properties.
Structural Similarities and Differences
Compound | Structural Difference | Key Properties |
---|---|---|
2-Amino-3-chloroisonicotinonitrile | Chlorine at position 3 instead of 5 | Different receptor binding profile |
2-Amino-3,5-dichloroisonicotinonitrile | Additional chlorine at position 3 | Enhanced lipophilicity, different activity spectrum |
2-(2-Amino-5-chloropyridin-4-yl)acetonitrile | CH₂CN instead of direct CN attachment | Modified pharmacokinetics and target binding |
3-Chloro-4-methylpyridin-2-amine | Methyl group instead of nitrile | Different hydrogen bonding capabilities |
These structural analogues demonstrate how small changes in molecular structure can significantly affect biological activity and physicochemical properties .
Structure-Activity Relationships
Research into structure-activity relationships of 2-amino-pyridine derivatives suggests that:
-
The position of the chlorine atom significantly affects antimicrobial activity
-
The nitrile group enhances binding to specific protein targets
-
The amino group is essential for hydrogen bonding interactions with biological receptors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume